硫酸软骨素

描述

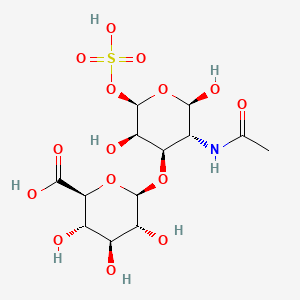

Chondroitin sulfate is a glycosaminoglycan considered as a symptomatic slow-acting drug for osteoarthritis (SYSADOA). The SYSADOA status suggested a pain relief and increased joint mobility after a relative long regular administration, as well as a long-lasting effect after the end of the treatment. Chondroitin sulfate is composed of alternating 1,3-N-acetyl-β-d-galactosamine and 1,4-β-d-glucuronic acid units which bear 4-O- and/or 6-O-sulfations at the N-acetylgalactosamine units disposed of in specific patterns. Depending on the predominating disaccharide unit, it will present different biological activities. Chondroitin sulfate is sold as an OTC dietary supplement in North America and it is a prescription drug under the EMA in Europe.

Derivatives of chondroitin which have a sulfate moiety esterified to the galactosamine moiety of chondroitin. Chondroitin sulfate A, or chondroitin 4-sulfate, and chondroitin sulfate C, or chondroitin 6-sulfate, have the sulfate esterified in the 4- and 6-positions, respectively. Chondroitin sulfate B (beta heparin; DERMATAN SULFATE) is a misnomer and this compound is not a true chondroitin sulfate.

科学研究应用

抗凝血剂

硫酸软骨素已被证明具有显著的抗凝血作用 {svg_1}. 它用于预防血栓形成,并有望用于治疗深静脉血栓形成和肺栓塞等疾病 {svg_2}.

关节软骨修复

硫酸软骨素在关节软骨修复中起着重要作用 {svg_3}. 它常用于治疗骨关节炎(一种退行性关节疾病),以帮助修复受损的软骨并减轻疼痛 {svg_4}.

角膜病变愈合

该化合物已被发现有助于角膜病变愈合 {svg_5}. 这使其成为眼科领域的一种潜在治疗剂,特别是在治疗眼部损伤和导致角膜损伤的疾病方面 {svg_6}.

抗糖尿病

硫酸软骨素已证明具有抗糖尿病作用 {svg_7}. 它可用于糖尿病的管理,但还需要更多研究以充分了解其作用机制 {svg_8}.

抗增殖

该化合物具有抗增殖作用,这意味着它可以抑制细胞生长 {svg_9}. 这种特性在癌症研究和治疗中特别有用,因为它有可能帮助减缓癌细胞的生长 {svg_10}.

肝纤维化中的基因沉默

硫酸软骨素和RNA脂质体复合物显示出肝纤维化中的基因沉默作用 {svg_11}. 这表明它在治疗肝病方面的潜在应用 {svg_12}.

洛索洛芬水凝胶制剂的载体

硫酸软骨素已被用作洛索洛芬水凝胶制剂的载体 {svg_13}. 这可能对药物递送系统产生影响,特别是对局部药物 {svg_14}.

卡希尔-贝克病 (KBD) 和骨关节炎的治疗

硒-硫酸软骨素纳米颗粒在卡希尔-贝克病 (KBD) 和骨关节炎的治疗中显示出积极作用 {svg_15}. 这表明它在治疗这些疾病方面的潜在应用 {svg_16}.

作用机制

Target of Action

Chondroitin sulfate (CS) is a glycosaminoglycan that plays a crucial role in the structural integrity of tissues, particularly cartilage . It primarily targets the cartilage cells, known as chondrocytes, and the extracellular matrix (ECM) of connective tissues . CS is also abundant in bone, where it aids in bone mineralization and repair .

Mode of Action

CS functions as a major component of the intricate ECM . It interacts with its targets by stimulating the synthesis of proteoglycans and hyaluronic acid, and decreasing the catabolic activity of chondrocytes . This inhibits the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to damage the cartilage matrix and cause death of articular chondrocytes .

Biochemical Pathways

The biochemical pathways of CS involve its role as a structural component of cartilage, providing much of its resistance to compression . It is part of the proteoglycans in the ECM, interacting with a series of proteins, such as chemokines, growth factors, or other ECM components . These interactions participate in various physiological and pathological processes .

Pharmacokinetics

The pharmacokinetics of CS indicate that it is absorbed orally . The bioavailability of CS ranged from 4.8 to 5.0% after single dosing and 200-278% upon multiple dosing .

Result of Action

The primary result of CS action is the alleviation of pain and inflammation from primary osteoarthritis . It is reported to improve joint function and slow disease progression . Moreover, CS has shown promise in the treatment of coronary artery disease, with a study showing a significant reduction in fatal heart attacks compared to a control group .

Action Environment

The action of CS is influenced by various environmental factors. Its structure and interaction with the environment are still under investigation . It is known that physicochemical parameters such as concentration, ph, temperature, and the presence of cations can influence the secondary structure of cs . Additionally, chemical changes, such as sulfation of the CS chain, can lead to larger changes .

生化分析

Biochemical Properties

Chondroitin sulfate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, chondroitin sulfate is involved in the synthesis of proteoglycans and hyaluronic acid, which are essential for maintaining the structural integrity of cartilage . It also inhibits the synthesis of proteolytic enzymes, nitric oxide, and other substances that contribute to cartilage degradation . The molecule’s highly anionic nature, derived from its sulfate and carboxyl groups, allows it to bind to various proteins and enzymes, influencing numerous biological functions .

Cellular Effects

Chondroitin sulfate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chondroitin sulfate can modulate the differentiation of neural stem cells by altering cell-cell and cell-matrix interactions . It also exhibits anti-inflammatory properties, which can impact cell proliferation, differentiation, migration, and tissue morphogenesis . Additionally, chondroitin sulfate can prevent the breakdown of cartilage by inhibiting catabolic activity in chondrocytes .

Molecular Mechanism

At the molecular level, chondroitin sulfate exerts its effects through various mechanisms. It binds to specific receptors and signaling molecules in the extracellular matrix, influencing cell behavior . Chondroitin sulfate also inhibits the synthesis of inflammatory intermediates such as nitric oxide synthase, COX-2, and prostaglandin E2 . These interactions help reduce inflammation and promote the synthesis of cartilage components, thereby maintaining joint health .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chondroitin sulfate can change over time. Studies have shown that chondroitin sulfate has a slow onset of action, with its effects becoming more pronounced with prolonged use . The compound is relatively stable, but its degradation products can accumulate in target tissues over time . Long-term studies have demonstrated that chondroitin sulfate can reduce the need for non-steroidal anti-inflammatory drugs and improve the quality of life for patients with osteoarthritis .

Dosage Effects in Animal Models

The effects of chondroitin sulfate vary with different dosages in animal models. Studies have shown that higher doses of chondroitin sulfate can significantly inhibit inflammation and cartilage degradation in a dose-dependent manner . Excessive doses may lead to adverse effects such as gastrointestinal discomfort . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Chondroitin sulfate is involved in several metabolic pathways, including glycosaminoglycan biosynthesis and sulfur metabolism . The compound is synthesized through a series of enzymatic reactions involving chondroitin synthases and sulfotransferases . These enzymes catalyze the addition of sulfate groups to the chondroitin backbone, resulting in various sulfation patterns that influence its biological activity . Chondroitin sulfate also plays a role in regulating lipid metabolism and calcium absorption, which can impact bone health .

Transport and Distribution

Chondroitin sulfate is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and reaches target tissues as both intact chondroitin sulfate and depolymerized low-molecular-weight derivatives . The bioavailability of chondroitin sulfate depends on its sulfation status, with higher sulfation levels leading to better absorption and distribution . Once in the tissues, chondroitin sulfate can interact with proteins and other molecules to exert its effects .

Subcellular Localization

Chondroitin sulfate is primarily localized in the extracellular matrix, where it interacts with other matrix components to maintain tissue structure . It is also found on the cell surface and associated with the plasma membrane . The localization of chondroitin sulfate to specific subcellular microdomains is influenced by its sulfation patterns and interactions with other proteins . These interactions can affect the activity and function of chondroitin sulfate, contributing to its role in various cellular processes .

生物活性

Chondroitin sulfate (CS) is a glycosaminoglycan that plays a crucial role in the structure and function of cartilage. Its biological activity has been extensively studied, particularly in the context of osteoarthritis (OA) and other degenerative joint diseases. This article provides a comprehensive overview of the biological activities associated with chondroitin sulfate, including its mechanisms of action, clinical applications, and relevant research findings.

Structure and Composition

Chondroitin sulfate is composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid, which can be sulfated at various positions. The degree of sulfation and the specific types of chondroitin sulfate (e.g., chondroitin-4-sulfate and chondroitin-6-sulfate) influence its biological effects. Variations in structure contribute to its diverse functions in cellular signaling, tissue morphogenesis, and interaction with growth factors and cytokines .

Chondroitin sulfate exerts its biological effects through several mechanisms:

- Anti-inflammatory Properties : CS has been shown to inhibit pro-inflammatory cytokines such as IL-1β, thereby reducing inflammation in joint tissues. This action is critical in managing conditions like OA where inflammation contributes to cartilage degradation .

- Cartilage Protection : CS promotes the synthesis of proteoglycans and type II collagen, essential components for maintaining cartilage integrity. Studies indicate that CS can reduce apoptosis in chondrocytes, which is often elevated in OA .

- Inhibition of Matrix Metalloproteinases (MMPs) : CS inhibits MMPs, which are enzymes that degrade extracellular matrix components. By limiting MMP activity, CS helps preserve cartilage structure .

Clinical Applications

Chondroitin sulfate has been widely used as a dietary supplement for the treatment of osteoarthritis. Numerous clinical trials have demonstrated its efficacy in reducing pain and improving joint function. Below is a summary table of key clinical studies:

Research Findings

Recent studies have provided deeper insights into the biological activities of chondroitin sulfate:

- Case-Control Studies : A study involving over 10,000 participants suggested that CS supplementation might be associated with a reduced risk of colorectal cancer when combined with glucosamine .

- In Vitro Studies : Research has shown that different formulations of chondroitin sulfate can induce varying biological responses in human chondrocytes. For instance, certain formulations were found to promote an anabolic response while others induced a pro-inflammatory state .

- MRI Studies : A pilot study using quantitative MRI demonstrated that CS treatment significantly reduced cartilage volume loss in patients with knee OA after six months .

属性

IUPAC Name |

6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKPYJOVDUMHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | 'MSDS' | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

24967-93-9, 9007-28-7, 39455-18-0 | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

190-194ºC | |

| Details | Lipowitz A. and Newton C. Degenerative joint disease and traumatic arthritis. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。